1-(4-Fluorophenyl)-2-(3-hydroxypyrrolidin-1-yl)ethan-1-one, also known as a pyrrolidine derivative, is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This compound features a fluorophenyl group and a hydroxypyrrolidine moiety, which are significant in enhancing biological activity and selectivity.
The compound can be synthesized through various methods, often involving the reaction of fluorinated aromatic compounds with pyrrolidine derivatives. The presence of the fluorine atom is crucial as it can influence the compound's pharmacokinetic properties.
This compound falls under the category of heterocyclic organic compounds, specifically those containing a pyrrolidine ring. Its structural characteristics allow it to be classified as an aromatic ketone due to the carbonyl group present in its structure.
The synthesis of 1-(4-Fluorophenyl)-2-(3-hydroxypyrrolidin-1-yl)ethan-1-one can be approached through several synthetic routes. Common methods include:
In one reported synthesis method, 4-fluoroacetophenone is reacted with 3-hydroxypyrrolidine under acidic conditions, facilitating the formation of the desired ketone via nucleophilic attack on the carbonyl carbon. The reaction conditions typically involve solvent choices such as ethanol or methanol and may require refluxing to achieve optimal yields.
The compound can participate in several chemical reactions due to its functional groups:
In laboratory settings, reactions involving this compound are often monitored using techniques such as thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy to confirm product formation and purity.
The mechanism of action for compounds like 1-(4-Fluorophenyl)-2-(3-hydroxypyrrolidin-1-yl)ethan-1-one often involves interaction with specific biological targets such as receptors or enzymes.
Research indicates that this compound may exhibit activity on neurotransmitter systems, particularly influencing dopamine or serotonin pathways, which could be relevant for developing treatments for neurological disorders.
1-(4-Fluorophenyl)-2-(3-hydroxypyrrolidin-1-yl)ethan-1-one has potential applications in medicinal chemistry, particularly in drug development targeting central nervous system disorders. Its structural features may confer specific binding affinities that are useful for designing selective pharmacological agents.
Furthermore, ongoing research into its biological activity could lead to advancements in therapeutic strategies for conditions such as depression or anxiety disorders.
The systematic name 1-(4-fluorophenyl)-2-(3-hydroxypyrrolidin-1-yl)ethan-1-one follows IUPAC conventions by designating the ketone as the principal functional group (ethan-1-one). The substituents are ordered by priority: the 4-fluorophenyl group at position 1 and the 3-hydroxypyrrolidinyl moiety at position 2. Alternative nomenclature occasionally reverses the substituent order as 1-(3-hydroxypyrrolidin-1-yl)-2-(4-fluorophenyl)ethanone, though both correctly describe the identical molecular structure. The compound's canonical SMILES representation (OC1CCN(C1)C(=O)Cc1ccc(F)cc1) precisely encodes atomic connectivity, while the InChIKey (TYOIMCMCGQYYBH-UHFFFAOYSA-N) provides a unique digital identifier enabling database searches [3].
Structurally, the molecule integrates three pharmacologically significant domains:
Table 1: Structural Specifications of 1-(4-Fluorophenyl)-2-(3-hydroxypyrrolidin-1-yl)ethan-1-one
Property | Value | Source |
---|---|---|
CAS Registry Number | 1342368-96-0 | [3] |
Molecular Formula | C₁₂H₁₄FNO₂ | [3] |
Molecular Weight | 223.25 g/mol | [3] |
IUPAC Name | 2-(4-fluorophenyl)-1-(3-hydroxypyrrolidin-1-yl)ethan-1-one | [3] |
Canonical SMILES | OC1CCN(C1)C(=O)CC1C=CC(F)=CC=1 | [3] |
Critical distinctions exist between this compound and structurally similar molecules:
The stereochemistry at C3 of the pyrrolidine ring remains undefined in commercial sources, presenting opportunities for chiral resolution studies to explore enantiomer-specific biological activities. The hydroxyl group adopts equatorial or axial positions depending on ring puckering, influencing molecular dipole moments and solvation characteristics critical for target engagement [3] [9].
The strategic incorporation of pyrrolidine heterocycles in drug design originates from their natural abundance in bioactive alkaloids and their favorable physicochemical properties. As saturated, five-membered nitrogen-containing rings, pyrrolidines provide constrained spatial orientation of substituents while retaining sufficient flexibility for target adaptation. The historical evolution of 1-(4-fluorophenyl)-2-(3-hydroxypyrrolidin-1-yl)ethan-1-one derivatives reflects broader trends in medicinal chemistry where fluorination and hydroxylation synergistically enhance pharmacokinetic and pharmacodynamic profiles [3] [6].
Table 2: Evolution of Key Structural Features in Related Therapeutic Agents
Compound | Therapeutic Application | Structural Innovations | Reference |
---|---|---|---|
SCH 58235 | Cholesterol absorption inhibitor | Fluorophenyl azetidinone with hydroxypropyl chain | [6] |
1-(4-Hydroxyphenyl)-2-((heteroaryl)thio)ethanones | Carbonic anhydrase/acetylcholinesterase inhibitors | Phenolic ethanones with heteroarylthio motifs | |
1-(3-Fluoro-4-phenoxyphenyl)ethan-1-one | Synthetic intermediate | Fluorophenoxy-phenyl ketone scaffold | [5] |
The deliberate introduction of the para-fluorophenyl group emerged from late 20th-century observations that fluorine substituents improve blood-brain barrier penetration and metabolic stability by resisting cytochrome P450-mediated oxidation. Simultaneously, medicinal chemists recognized hydroxylated pyrrolidines as privileged structures capable of mimicking transition states in enzymatic reactions while offering synthetic versatility for analog generation. These insights converged in compounds like our target molecule, where the fluorinated aromatic system connects via an ethanone tether to the nitrogen of 3-hydroxypyrrolidine—a design strategy validated in neurological and metabolic disorder therapeutics [6] .
Significant milestones in this structural class include:
CAS No.: 654654-76-9
CAS No.: 11104-40-8
CAS No.:
CAS No.: 1239908-48-5
CAS No.: 4696-35-9